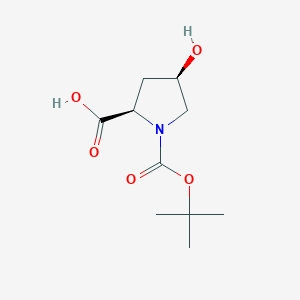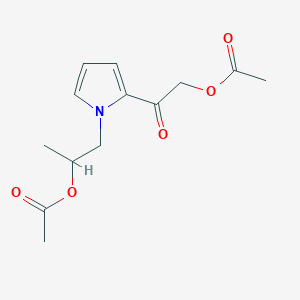
Napaap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napaap is a chemical compound that has been extensively researched for its potential use in various scientific applications. The compound is known for its unique synthesis method and its ability to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Napaap is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes in the body. This inhibition leads to a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties.
Biochemical And Physiological Effects
Napaap has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to reduce the production of certain cytokines, which are involved in inflammation and immune response.
Advantages And Limitations For Lab Experiments
Napaap has several advantages for lab experiments, including its high solubility in water and its ability to exhibit a range of biochemical and physiological effects. However, the compound also has some limitations, including its complex synthesis method and potential toxicity at high doses.
Future Directions
There are several future directions for research on Napaap, including its potential use in medicine, agriculture, and environmental science. Some of the areas that could be explored include the compound's mechanism of action, its potential side effects, and its efficacy in treating various diseases. Additionally, further research could be conducted on the compound's potential use as an anti-inflammatory and analgesic agent.
Conclusion:
In conclusion, Napaap is a promising chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has a unique synthesis method and exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to the compound's use in lab experiments, there are also several future directions for research that could lead to significant advancements in various fields.
Synthesis Methods
Napaap is synthesized through a complex process that involves the reaction of two chemical compounds, namely, naphthalene and para-aminophenol. The process is carried out under specific conditions, including temperature, pressure, and catalysts. The resulting product is a yellow crystalline powder that is highly soluble in water.
Scientific Research Applications
Napaap has been extensively studied for its potential use in various scientific applications, including medicine, agriculture, and environmental science. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
properties
CAS RN |
136396-64-0 |
|---|---|
Product Name |
Napaap |
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
synonyms |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




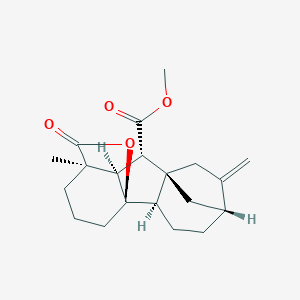
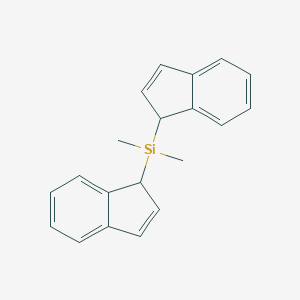
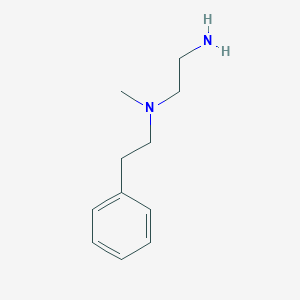

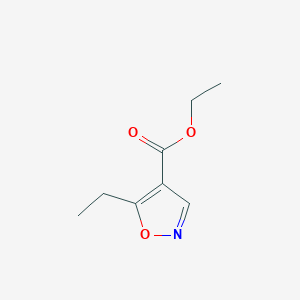
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
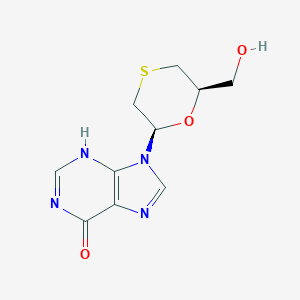
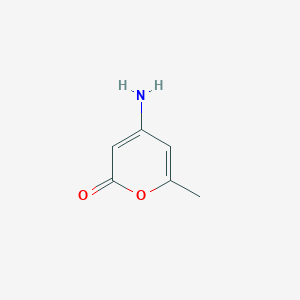
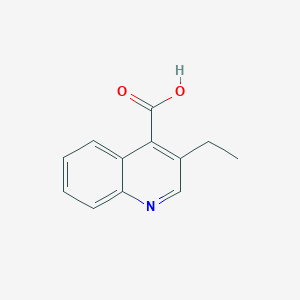
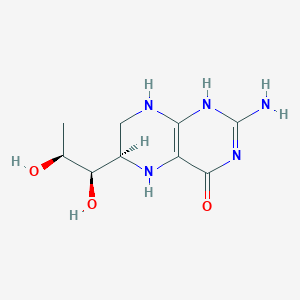
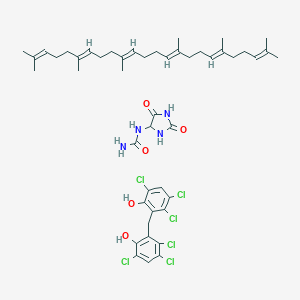
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
